N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzenesulfonamide
CAS No.: 921996-60-3
Cat. No.: VC6893178
Molecular Formula: C20H21BrN2O4S
Molecular Weight: 465.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921996-60-3 |
|---|---|
| Molecular Formula | C20H21BrN2O4S |
| Molecular Weight | 465.36 |
| IUPAC Name | 4-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C20H21BrN2O4S/c1-4-11-23-17-10-7-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-8-5-14(21)6-9-16/h4-10,12,22H,1,11,13H2,2-3H3 |
| Standard InChI Key | RUZZOQSBKANSLF-UHFFFAOYSA-N |
| SMILES | CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N(C1=O)CC=C)C |
Introduction
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]14oxazepin-8-yl)-4-bromobenzenesulfonamide is a complex organic compound featuring a unique oxazepine ring structure. This compound belongs to the broader category of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. Despite the lack of specific information on this exact compound in the provided sources, its structure suggests it could exhibit significant bioactivity due to the presence of both oxazepine and sulfonamide moieties.
Synthesis
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the oxazepine ring and the introduction of the sulfonamide group. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Biological Activity
Compounds containing oxazepine and sulfonamide moieties often exhibit significant biological activities. The presence of a bromine atom can enhance antimicrobial effects, as observed in other sulfonamide derivatives . Additionally, oxazepine derivatives are known for their potential as enzyme inhibitors or receptor modulators, which could contribute to therapeutic applications in various fields of medicine.
Research Findings
While specific research findings on N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)-4-bromobenzenesulfonamide are not available, related compounds have shown promising biological activities. For instance, oxazol-5-one derivatives have demonstrated analgesic activity and potential antibiofilm effects . The introduction of bromine into sulfonamide structures can enhance antimicrobial properties, suggesting potential applications in infectious disease treatment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume